N-(3-hydroxypropyl)-N'-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide
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Overview
Description
N-(3-hydroxypropyl)-N’-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a methoxyphenyl group, which can influence its chemical reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxypropyl)-N’-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions. The methoxyphenyl group is introduced via nucleophilic substitution reactions, often using methoxybenzene derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are selected to facilitate the reactions and improve efficiency. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxypropyl)-N’-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or hydrogen gas for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of a nitro group results in an amine
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Exploring its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilizing its unique properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-(3-hydroxypropyl)-N’-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The thiadiazole ring can form hydrogen bonds and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The methoxyphenyl group may enhance its lipophilicity, facilitating membrane permeability and intracellular access.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxypropyl)-N’-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide: shares structural similarities with other thiadiazole derivatives, such as:
Uniqueness
What sets N-(3-hydroxypropyl)-N’-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a hydroxyl group and a methoxyphenyl group allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Biological Activity
N-(3-hydroxypropyl)-N'-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound features a thiadiazole ring, which is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure
The compound can be represented by the following structural formula:
1. Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, a related study evaluated various thiadiazole derivatives against a panel of cancer cell lines. Notably, compounds featuring the thiadiazole moiety showed promising results with IC50 values indicating effective inhibition of cancer cell proliferation:
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
IVc | Breast cancer | 1.47 |
VIc | Melanoma | 2.30 |
These findings suggest that modifications to the thiadiazole structure can enhance anticancer activity, making it a viable target for further drug development .
2. MAO Inhibition
The compound's potential as a monoamine oxidase (MAO) inhibitor has also been explored. MAO enzymes are crucial in the metabolism of neurotransmitters and are implicated in various neurodegenerative disorders. Studies indicate that certain thiadiazole derivatives exhibit considerable inhibitory activity against MAO-A and MAO-B isoforms:
Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) |
---|---|---|
6b | 0.060 ± 0.002 | Not specified |
6c | 0.241 ± 0.011 | Not specified |
The mechanism of action involves binding to the active site of the enzyme, which was elucidated through molecular docking studies .
3. Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. A study indicated that certain compounds displayed significant antibacterial activity against various strains of bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5 μg/mL |
Escherichia coli | 25 μg/mL |
These results highlight the potential for developing new antimicrobial agents based on the thiadiazole scaffold .
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers synthesized several thiadiazole derivatives and tested their efficacy against multiple cancer cell lines using standard protocols from the National Cancer Institute (NCI). The results indicated that compounds with specific substitutions on the thiadiazole ring exhibited enhanced cytotoxicity compared to controls .
Case Study 2: Neuroprotective Effects
A recent investigation focused on the neuroprotective effects of thiadiazole derivatives against neurodegeneration models in vitro. The study revealed that certain compounds could significantly reduce neuronal cell death induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases .
Properties
IUPAC Name |
N-(3-hydroxypropyl)-N'-[4-[5-(4-methoxy-N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-26(16-8-10-17(30-2)11-9-16)21-25-24-20(31-21)14-4-6-15(7-5-14)23-19(29)18(28)22-12-3-13-27/h4-11,27H,3,12-13H2,1-2H3,(H,22,28)(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPAILKUKUBXFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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